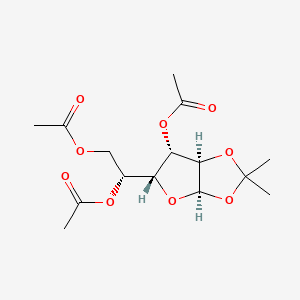

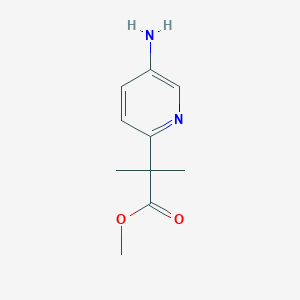

![molecular formula C42H27LaO5 B3257674 Hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)-3-[[3-oxido-4-(2-oxidonaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]naphthalen-2-olate CAS No. 293293-33-1](/img/structure/B3257674.png)

Hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)-3-[[3-oxido-4-(2-oxidonaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]naphthalen-2-olate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Optical Sensing and Sensor Application

The lanthanide coordination can be employed for the generation of novel optical sensing structures. For instance, a polymeric-based ternary europium (III) complex system has been used to create a nanometer scale membrane which exhibits intense red light under ultra-violet excitation. This system has applications in sensor technologies, demonstrating rapid response times and changes in emission upon interaction with specific analytes (Li et al., 2019).

Crystal and Molecular Structure

Lanthanide(III) complexes with 1-hydroxy-2-naphthoate have been studied for their crystal and molecular structure. These complexes exhibit specific geometric arrangements, such as orthorhombic structures with metal atoms ennea-coordinated in a tricapped trigonal-prism geometry. This kind of research is fundamental for understanding the properties and potential applications of these compounds in various fields (Ohki et al., 1987).

Luminescence and Charge-Transfer Processes

Research into the photophysical properties of lanthanide complexes reveals insights into energy-transfer pathways in luminescent materials. These studies are crucial for developing applications in lighting and display technologies. For instance, the luminescence of Eu(III) ions in certain complexes is enhanced by efficient energy transfer from ligands, a process influenced by the formation of an intramolecular charge transfer (ICT) state (Kim et al., 2006).

Magnetic Properties and Molecular Magnets

Lanthanide complexes have been explored for their magnetic properties, especially in the context of slow magnetic relaxation and single-molecule magnets. These properties are of significant interest for future applications in data storage and quantum computing. Research into dinuclear lanthanide complexes has shown the potential for these materials to exhibit slow magnetic relaxation behavior, a key characteristic of molecular magnets (Zhang et al., 2016).

特性

IUPAC Name |

hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)-3-[[3-oxido-4-(2-oxidonaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]naphthalen-2-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H30O5.La/c43-35-19-17-25-9-1-5-13-31(25)37(35)39-33-15-7-3-11-27(33)21-29(41(39)45)23-47-24-30-22-28-12-4-8-16-34(28)40(42(30)46)38-32-14-6-2-10-26(32)18-20-36(38)44;/h1-22,43-46H,23-24H2;/q;+3/p-3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPCYLLEXBAACF-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=CC=C2C(=C1)C=CC(=C2C3=C(C(=CC4=CC=CC=C43)COCC5=CC6=CC=CC=C6C(=C5[O-])C7=C(C=CC8=CC=CC=C87)[O-])[O-])[O-].[La+3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H27LaO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

750.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

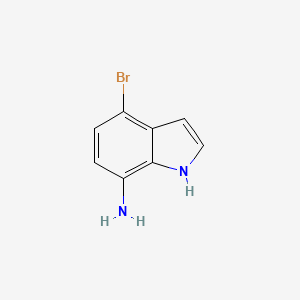

![Methyl 6-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B3257591.png)

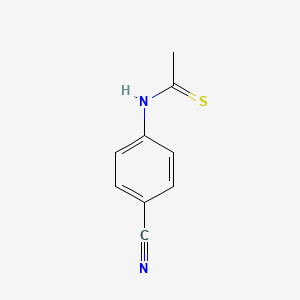

![4,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3257647.png)

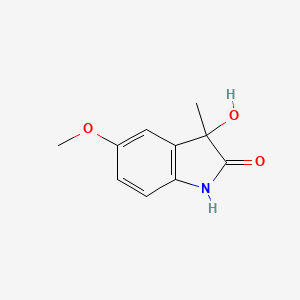

![4-Methylpyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B3257658.png)

![4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B3257671.png)

![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B3257682.png)

![3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3257689.png)